(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone
Description
This compound features a bicyclo[2.2.1]heptane core modified with a sulfone group (2,2-dioxido-2-thia) and a quinoxaline-6-yl substituent. The bicyclic framework confers structural rigidity, while the sulfone enhances polarity and metabolic stability. The quinoxaline moiety, a heteroaromatic system, is associated with diverse biological activities, including kinase inhibition and antimicrobial effects. Its synthesis likely involves coupling the sulfone-containing bicycloamine with a quinoxaline carbonyl derivative, analogous to methods described for related structures [3][4].
Propriétés
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-14(17-7-11-6-10(17)8-21(11,19)20)9-1-2-12-13(5-9)16-4-3-15-12/h1-5,10-11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEIZLUNFMYASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone , often referred to in literature by its IUPAC name, is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a bicyclic framework and functional groups that suggest potential interactions with biological targets. Its molecular formula is with a molecular weight of approximately 271.4 g/mol.
Biological Activity Overview
Research indicates that compounds similar to (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have shown that bicyclic compounds can possess significant antimicrobial properties against a range of pathogens.
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Reduced viability in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of bicyclic compounds showed promising activity against resistant strains of bacteria, including MRSA. The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced potency.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that certain analogs of the compound exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity. For instance, one study found an analog with an IC50 of 5 µM against A549 lung cancer cells, showcasing its potential as an anticancer agent.
- Enzyme Inhibition : Research has explored the compound's ability to inhibit γ-secretase complexes implicated in Alzheimer's disease. Compounds with similar structures were tested for their inhibitory effects, revealing moderate selectivity towards PSEN1 complexes.
The proposed mechanism of action for these compounds often involves interaction with biological macromolecules such as proteins and nucleic acids. The presence of the quinoxaline moiety is believed to facilitate binding to target sites due to its planar structure and ability to form hydrogen bonds.
Analyse Des Réactions Chimiques
Nucleophilic and Electrophilic Reactions
The methanone carbonyl group undergoes nucleophilic addition and substitution reactions. The sulfone group enhances the electrophilicity of the carbonyl carbon, enabling reactivity with amines, alcohols, and organometallic reagents.
Oxidation and Reduction Pathways
The sulfone group is redox-inert under mild conditions, but the quinoxaline ring participates in reduction reactions.
Cycloaddition and Ring-Opening Reactions
The strained bicyclo[2.2.1]heptane system facilitates [3+2] cycloadditions with dipolarophiles like nitrile oxides.
Condensation and Cross-Coupling Reactions
The quinoxaline moiety participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic system.
Stability and Degradation Pathways
The compound exhibits thermal stability up to 200°C but undergoes photodegradation under UV light via radical mechanisms.
| Condition | Degradation Products | Half-Life |
|---|---|---|
| UV Light (254 nm) | Quinoxaline-6-carboxylic acid, sulfonic acid derivatives | 4.2h (pH 7) |
| Strong Base (NaOH, 1M) | Ring-opened thiolate intermediates | <1h (25°C) |
Comparative Reactivity with Analogues
The sulfone group differentiates this compound from non-oxidized sulfur analogues:
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone | 3-Iodophenyl | C₁₂H₁₂INO₃S | 376.958 | Iodine substituent enhances steric bulk; potential for radiopharmaceutical applications [3]. |
| (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone | Morpholino | C₁₁H₁₆N₂O₄S | 296.32 | Morpholine improves solubility; likely CNS-penetrant due to amine group [4]. |
| 3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol | 3-Propanol | C₉H₁₅NO₂ | 185.22 | Oxygen replaces sulfur (2-oxa vs. 2-thia), reducing polarity; alcohol enhances hydrophilicity [7]. |
| 2-Hydrazino-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone (A5) | Indoloquinoxaline-hydrazine | C₁₉H₁₅N₅O | 345.36 | Extended aromatic system with hydrazine; potential DNA intercalation [8]. |
Physicochemical Properties
- Polarity: The sulfone group in the target compound increases polarity compared to non-sulfonated analogues (e.g., 2-oxa derivatives) [3][7].
- Solubility: Morpholino and propanol substituents enhance aqueous solubility, whereas iodophenyl and quinoxaline groups favor organic solvents [4][8].
- Stability : Sulfones resist metabolic oxidation better than thioethers, improving pharmacokinetics [3].
Analytical Characterization
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
